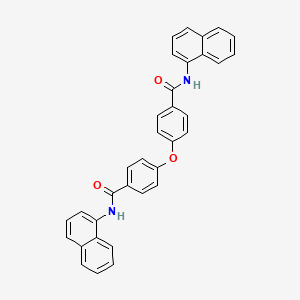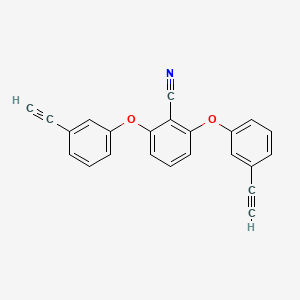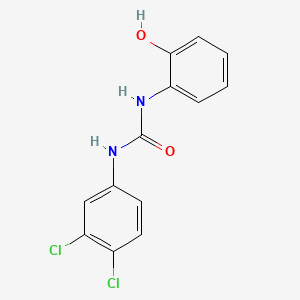![molecular formula C36H28N6O2 B3825617 N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide)](/img/structure/B3825617.png)
N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide)
Übersicht
Beschreibung
N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide), commonly known as PBD, is a chemical compound that has been widely studied for its potential applications in scientific research. PBD is a bis-benzimidazole derivative that has been shown to exhibit a range of biological activities, including DNA binding, anti-tumor, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of PBD is primarily based on its ability to bind to DNA. PBD binds to the minor groove of DNA and intercalates between the base pairs, causing structural changes that can interfere with DNA replication and transcription. PBD has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
PBD has been shown to exhibit a range of biochemical and physiological effects. In addition to its DNA binding and anti-tumor properties, PBD has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. PBD has also been shown to induce apoptosis in cancer cells, a process that is essential for the elimination of damaged or abnormal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PBD is its high affinity for DNA, which makes it a valuable tool for studying DNA structure and function. PBD is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, PBD has some limitations for lab experiments. For example, its anti-tumor properties may make it toxic to normal cells, which can limit its therapeutic potential. PBD also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on PBD. One area of interest is the development of PBD derivatives with improved selectivity and potency for specific DNA sequences. Another area of interest is the use of PBD as a tool for studying DNA-protein interactions, which could provide insights into the mechanisms of gene regulation. Finally, there is potential for the use of PBD as a therapeutic agent for cancer and inflammatory diseases, although further research is needed to fully explore its potential in this area.
Conclusion:
In conclusion, N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide), or PBD, is a chemical compound that has been widely studied for its potential applications in scientific research. PBD has a range of biological activities, including DNA binding, anti-tumor, and anti-inflammatory properties. Its mechanism of action is based on its ability to bind to DNA and interfere with DNA replication and transcription. While PBD has some limitations for lab experiments, it has several advantages that make it a valuable tool for studying DNA structure and function. There are also several future directions for research on PBD, including the development of PBD derivatives with improved selectivity and potency, and the exploration of its potential as a therapeutic agent for cancer and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
PBD has been extensively studied for its potential applications in scientific research. One of the most promising applications of PBD is in the field of DNA binding. PBD has been shown to bind to DNA with high affinity, and its binding specificity can be modulated by altering the substituents on the benzimidazole rings. This property has made PBD a valuable tool for studying DNA structure and function.
PBD has also been investigated for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and its mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase II activity. PBD has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
2-phenyl-N-[2-[4-[6-[(2-phenylacetyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N6O2/c43-33(19-23-7-3-1-4-8-23)37-27-15-17-29-31(21-27)41-35(39-29)25-11-13-26(14-12-25)36-40-30-18-16-28(22-32(30)42-36)38-34(44)20-24-9-5-2-6-10-24/h1-18,21-22H,19-20H2,(H,37,43)(H,38,44)(H,39,41)(H,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMUGEGJFBOQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)NC(=O)CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[benzene-1,4-diylbis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile](/img/structure/B3825557.png)
![2-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]benzonitrile](/img/structure/B3825559.png)
![11,11'-methylenebis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B3825562.png)
![2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile](/img/structure/B3825566.png)

![4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide](/img/structure/B3825585.png)

![2,2'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylenenitrilomethylylidene)]diphenol](/img/structure/B3825602.png)
![N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B3825609.png)
![2-phenyl-N-(4-{6-[(phenylacetyl)amino]-1H,3'H-2,5'-bibenzimidazol-2'-yl}phenyl)acetamide](/img/structure/B3825621.png)
![4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B3825625.png)
![N,N'-[1,4-phenylenebis(4,2-quinazolinediyl-4,1-phenylene)]bis(2-phenylacetamide)](/img/structure/B3825633.png)